

Technical Support Center: Detection of OXA-48-like Carbapenemases

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Compound of Interest

Compound Name: Carbapenam

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of OXA-48-like carbapenemases.

Frequently Asked Questions (FAQs)

Q1: Why are OXA-48-like carbapenemases so difficult to detect?

A1: The detection of OXA-48-like carbapenemases presents several challenges primarily due to their weak carbapenem-hydrolyzing activity.^[1] This often results in low-level carbapenem resistance, with minimum inhibitory concentrations (MICs) that may fall within the susceptible range according to standard clinical breakpoints.^{[1][2][3]} Unlike other carbapenemases, such as KPC and metallo- β -lactamases (MBLs), there are no specific inhibitors available for OXA-48, making phenotypic confirmation challenging.^{[1][2][4]} Furthermore, some variants of OXA-48 exhibit increased hydrolysis of cephalosporins, which can lead to misidentification as other types of β -lactamases.^[1] The co-production of other resistance mechanisms, like extended-spectrum β -lactamases (ESBLs), can further complicate the interpretation of susceptibility profiles.^[2]

Q2: What are the most reliable methods for detecting OXA-48-like carbapenemases?

A2: Molecular methods, such as polymerase chain reaction (PCR) and sequencing, are considered the gold standard for the detection of blaOXA-48-like genes due to their high sensitivity and specificity.^[2] Immunochromatographic assays (ICTs) also offer excellent

sensitivity and specificity and are much faster than traditional culture-based methods.[4][5] While phenotypic tests have limitations, a combination of methods, such as screening with temocillin and ertapenem resistance, followed by a confirmatory test, can improve detection rates.[5][6]

Q3: Can OXA-48-like carbapenemases be detected using automated susceptibility testing systems?

A3: Automated systems may fail to detect OXA-48-like producers, especially if ertapenem is not included in the testing panel.[5] The low-level resistance to imipenem and meropenem can be missed by these systems, leading to false-susceptible results. Therefore, relying solely on automated systems is not recommended for the detection of these enzymes.

Troubleshooting Guides

Phenotypic Assays

Problem: Negative or weak results with the Modified Hodge Test (MHT) for a suspected OXA-48-like producer.

- Possible Cause 1: Low carbapenemase activity. OXA-48-like enzymes have inherently weak hydrolytic activity, which may not be sufficient to produce a clear positive result in the MHT. [7]
- Solution 1: While the MHT has shown good sensitivity for OXA-48 in some studies, it can be unreliable.[7][8] It is recommended to use more sensitive methods like the Carba NP test or molecular assays for confirmation.
- Possible Cause 2: The presence of some OXA-48 variants may not be readily detected.
- Solution 2: Consider using a combination of phenotypic tests or switching to a genotypic method for confirmation.

Problem: False-negative results with the Carba NP test.

- Possible Cause 1: Weak expression or low hydrolytic activity of the OXA-48-like enzyme. This is a common issue with OXA-48 producers.[1][9][10]

- Solution 1: Increase the bacterial inoculum used in the test. A higher concentration of bacteria can enhance the detection of weak carbapenemase activity.[2][10] Also, ensure the test is incubated for the full recommended time, as positive results for OXA-48 may be delayed.[2][11]
- Possible Cause 2: Formation of β -lactone instead of complete hydrolysis. Some OXA-48-like enzymes can modify carbapenems by forming a β -lactone, which does not result in the pH change detected by the Carba NP test.[12]
- Solution 2: This is an inherent limitation of pH-based methods. Use an alternative method that does not rely on pH change, such as an immunochromatographic assay or PCR.
- Possible Cause 3: Issues with the test protocol or reagents.
- Solution 3: Ensure the lysis buffer is effective and that the pH of the phenol red solution is correctly adjusted. A simplified protocol using direct colony suspension may improve performance.[9]

Problem: Difficulty interpreting temocillin disk diffusion results.

- Possible Cause 1: Intrinsic resistance to temocillin in some species. Certain bacterial species are naturally resistant to temocillin, which can lead to misinterpretation.[6]
- Solution 1: Be aware of the intrinsic resistance patterns of the organism being tested. A temocillin inhibition zone of <11 mm is a sensitive marker for OXA-48 in Enterobacterales.[4]
- Possible Cause 2: Co-expression of other resistance mechanisms.
- Solution 2: Temocillin resistance is a screening indicator, not a confirmatory test. Always use it in conjunction with other tests for a reliable diagnosis.

Genotypic Assays (PCR)

Problem: No amplification of the blaOXA-48-like gene in a suspected positive isolate.

- Possible Cause 1: Primer or probe mismatch. New or rare variants of the blaOXA-48-like gene may have sequence variations in the primer/probe binding regions.

- Solution 1: If a novel variant is suspected, consider sequencing the gene. Ensure your PCR assay is designed to detect a broad range of known blaOXA-48-like variants.[\[13\]](#)
- Possible Cause 2: Poor DNA quality or PCR inhibition.
- Solution 2: Use a validated DNA extraction method. Include an internal control in your PCR to check for inhibition. Consider diluting the DNA template to reduce the concentration of inhibitors.
- Possible Cause 3: Low quantity of target DNA.
- Solution 3: Increase the amount of template DNA in the reaction or increase the number of PCR cycles.

Data Presentation

Table 1: Performance of Phenotypic Assays for the Detection of OXA-48-like Carbapenemases

Assay	Sensitivity (%)	Specificity (%)	Key Limitations
Temocillin Disk Test (<11 mm)	100% [4] [5]	43.9% [4]	Low specificity; some species are intrinsically resistant. [4] [6]
Faropenem Disk Test	57.1% [4]	98.8% [4]	Low sensitivity, particularly for OXA-48 variants. [5]
OXA-48 Disk Test (Standard Inoculum)	53.6% [4]	100% [4]	Low sensitivity. [4]
OXA-48 Disk Test (High Inoculum)	98.8% [4]	97.6% [4]	Improved sensitivity, but may have false positives with KPC producers. [5]
Carba NP Test	40-80% (variable) [10] [14]	~100% [10]	Often gives false-negative results for OXA-48 due to weak hydrolysis. [1] [9] [10]
Immunochromatographic (ICT) Assays	100% [4] [5]	100% [4]	More costly than other phenotypic methods. [4]
Modified Hodge Test (MHT)	Good for OXA-48 [7]	Low [7]	Low specificity and can be difficult to interpret. [7]

Experimental Protocols

Multiplex PCR for blaOXA-48-like Genes

This protocol is a general guideline and may require optimization.

- DNA Extraction:
 - Culture the bacterial isolate on an appropriate agar plate overnight.

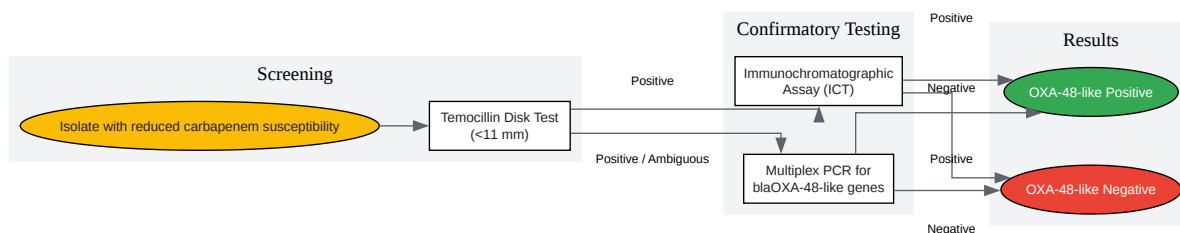
- Pick a single colony and suspend it in 100 μ L of sterile, nuclease-free water.
- Heat the suspension at 95°C for 10 minutes to lyse the cells.
- Centrifuge at 10,000 x g for 1 minute.
- Use 1-5 μ L of the supernatant as the DNA template for the PCR reaction.
- PCR Reaction Mixture (25 μ L total volume):
 - 12.5 μ L of 2x PCR Master Mix
 - 1 μ L of each forward and reverse primer (10 μ M stock) for each gene target (blaOXA-48-like, internal control)
 - 1 μ L of probe (if using real-time PCR)
 - 1-5 μ L of DNA template
 - Nuclease-free water to a final volume of 25 μ L
- PCR Cycling Conditions (example):
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-60°C for 30 seconds (optimize for specific primers)
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 5 minutes
- Analysis:
 - Analyze the PCR products by gel electrophoresis or by melt curve analysis if using real-time PCR.

Carba NP Test (Simplified Protocol)

This protocol is a modification that may enhance the detection of OXA-48-like producers.

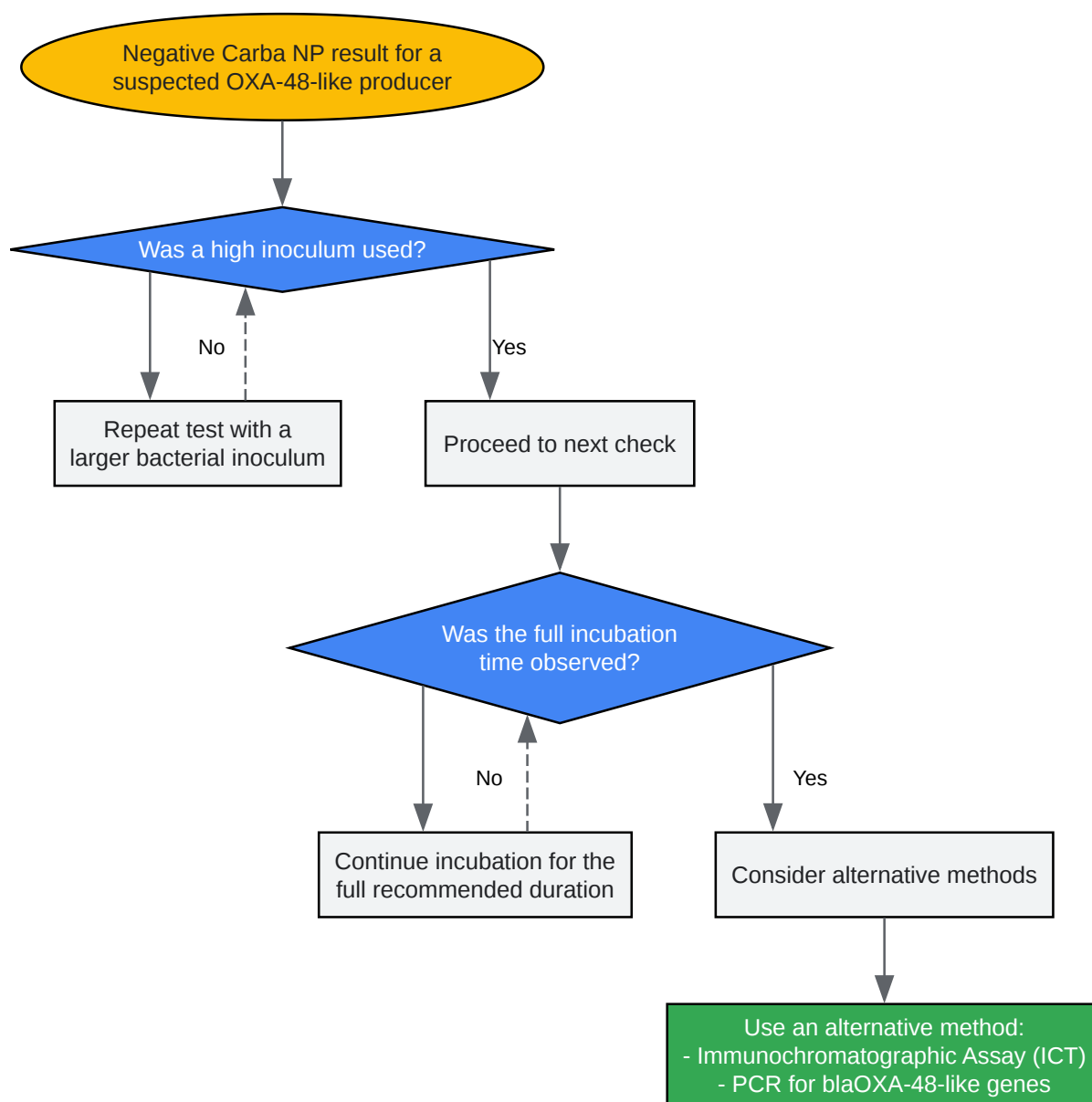
- Reagent Preparation:
 - Solution A (Phenol Red Solution):
 - Prepare a 0.5% (w/v) phenol red solution.
 - Mix 2 mL of the phenol red solution with 16.6 mL of distilled water.
 - Adjust the pH to 7.8 with 1N NaOH.
 - Add 180 µL of 10 mM ZnSO₄.
 - Solution B (Imipenem Solution):
 - Add 6 mg/mL of imipenem to Solution A.
- Test Procedure:
 - In two separate microcentrifuge tubes, add 100 µL of Solution A to one (control tube) and 100 µL of Solution B to the other (test tube).
 - Take a 10 µL loopful of the test organism from an overnight culture and suspend it directly into each tube.
 - Incubate at 37°C for up to 2 hours.
- Interpretation:
 - Positive: The test tube (with imipenem) changes color from red to yellow or orange, while the control tube remains red.
 - Negative: The test tube remains red.

Visualizations



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Caption: Recommended workflow for the detection of OXA-48-like carbapenemases.



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Caption: Troubleshooting logic for negative Carba NP test results.

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